Product packaging for HCV NS4A Protein (21-34) (JT strain)(Cat. No.:CAS No. 176260-88-1)

HCV NS4A Protein (21-34) (JT strain)

Cat. No.: B575017
CAS No.: 176260-88-1
M. Wt: 1425.744
InChI Key: PNFOBAFKCPTILQ-AJYBRLPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HCV NS4A Protein (21-34) (JT strain) is a useful research compound. Its molecular formula is C63H116N20O17 and its molecular weight is 1425.744. The purity is usually 95%.
BenchChem offers high-quality HCV NS4A Protein (21-34) (JT strain) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HCV NS4A Protein (21-34) (JT strain) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H116N20O17 B575017 HCV NS4A Protein (21-34) (JT strain) CAS No. 176260-88-1

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H116N20O17.C2HF3O2/c1-15-34(12)48(58(96)76-39(24-30(4)5)53(91)77-40(28-84)51(89)71-26-44(88)74-38(61(99)100)21-19-23-70-63(67)68)83-60(98)49(35(13)16-2)81-52(90)37(20-18-22-69-62(65)66)73-43(87)27-72-55(93)45(31(6)7)79-59(97)50(36(14)17-3)82-57(95)47(33(10)11)80-56(94)46(32(8)9)78-54(92)41(29-85)75-42(86)25-64;3-2(4,5)1(6)7/h30-41,45-50,84-85H,15-29,64H2,1-14H3,(H,71,89)(H,72,93)(H,73,87)(H,74,88)(H,75,86)(H,76,96)(H,77,91)(H,78,92)(H,79,97)(H,80,94)(H,81,90)(H,82,95)(H,83,98)(H,99,100)(H4,65,66,69)(H4,67,68,70);(H,6,7)/t34-,35-,36-,37-,38-,39-,40-,41-,45-,46-,47-,48-,49-,50-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWIRHNOSIIJGZ-TUNNXWQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H117F3N20O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Context of Ns4a Within the Hcv Polyprotein Processing Cascade

The Hepatitis C virus possesses a single-stranded RNA genome that, upon entering a host cell, is translated into a single large polyprotein precursor of approximately 3,000 amino acids. nih.govnih.gov This polyprotein must be precisely cleaved to release ten individual mature proteins, which include both structural proteins (Core, E1, E2) that form the virus particle, and nonstructural (NS) proteins (p7, NS2, NS3, NS4A, NS4B, NS5A, NS5B) that facilitate viral replication. nih.govnih.gov

This intricate processing is carried out by both host cell proteases and two viral proteases. researchgate.net The initial cleavages, which separate the structural proteins, are performed by host signal peptidases located in the endoplasmic reticulum (ER). researchgate.net Subsequent processing of the nonstructural region is largely the responsibility of the viral proteases. nih.gov The NS2-3 protease performs a self-cleavage at the NS2/NS3 junction. researchgate.net The remaining four cleavage sites (NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/5B) are processed by the NS3 serine protease. nih.gov However, the NS3 protease requires the non-covalent binding of its cofactor, the NS4A protein, to form the active NS3-NS4A complex and efficiently carry out these cleavages. nih.govpsu.edu

NS4A, a 54-amino acid protein, is thus a critical regulator of polyprotein processing, ensuring the release of the functional nonstructural proteins necessary for building the viral replication machinery. asm.org

Overview of the Essential Role of Hcv Ns4a in the Viral Life Cycle

The role of NS4A extends far beyond its function in polyprotein processing. This small protein is a multi-functional regulator involved in several key stages of the HCV life cycle. uw.edu

Key Functions of HCV NS4A:

FunctionDescription
NS3 Protease Cofactor NS4A is essential for the full enzymatic activity of the NS3 serine protease, enabling the efficient processing of the HCV nonstructural polyprotein. nih.govpsu.edu
Membrane Anchor The N-terminal region of NS4A contains a transmembrane domain that anchors the NS3-NS4A protease complex to intracellular membranes, primarily the endoplasmic reticulum. researchgate.netnih.gov This localization is crucial as the ER is the site of viral RNA replication. nih.govmdpi.com
Helicase Activity Augmentation NS4A enhances the activity of the NS3 RNA helicase, which is involved in unwinding RNA during replication. asm.orguw.edu
Replication Complex Formation NS4A interacts with other HCV proteins, such as NS4B and NS5A, on ER-derived membranes to form the viral replication complex, often referred to as the "membranous web". nih.govyoutube.com
Regulation of NS5A Phosphorylation The expression of NS4A is required for the hyperphosphorylation of another nonstructural protein, NS5A, a process that is critical for regulating viral replication. asm.orguw.edunih.gov
Viral Assembly and Envelopment Recent findings indicate that the C-terminal domain of NS4A plays a role in the late stages of the viral lifecycle, specifically in the assembly and envelopment of new virus particles, through interactions with the viral envelope protein E1. nih.gov

Specific Significance of the Central Region Amino Acids 21 34 of Ns4a Jt Strain

Structural Insights into the NS4A (21-34) Moiety

The NS4A (21-34) peptide is a critical component for the formation of a stable and highly active NS3-NS4A protease complex. asm.org Its structure and chemical properties are finely tuned to facilitate its integration into the NS3 protease, which is a prerequisite for enzymatic activation.

The full-length NS4A protein possesses a highly hydrophobic N-terminal domain (residues 1-21) that forms a transmembrane α-helix, serving to anchor the entire NS3-NS4A complex to the membranes of the endoplasmic reticulum (ER) and mitochondria. uw.edud-nb.infoulb.ac.be While the primary membrane anchor lies within the N-terminal region, the central 21-34 domain is also characterized by its significant hydrophobicity. nih.govasm.org This hydrophobic character is not directly for membrane insertion but is crucial for its interaction with the NS3 protease. asm.orgkaust.edu.sa This interaction ensures the proper localization of the active protease at cellular membranes, where the viral polyprotein substrate resides. asm.org

The NS4A (21-34) peptide does not merely bind to the surface of the NS3 protease; it becomes an integral part of its structure. oup.com X-ray crystallography studies have revealed that upon binding, the peptide intercalates within the N-terminal β-barrel of the NS3 protease domain. nih.govoup.com It inserts itself as a β-strand between existing strands of the enzyme, effectively completing an eight-stranded β-barrel structure from the six strands present in the apoenzyme. oup.comulb.ac.be This integration results in an almost completely enclosed association between the peptide and the protease, creating a stable heterodimeric complex essential for full proteolytic activity. nih.govunimi.itnatap.org

The specific amino acid sequence of the NS4A (21-34) peptide is critical for its function as a cofactor. The sequence for the JT strain is Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg. biosynth.com Research has demonstrated that multiple hydrophobic residues within this central region are essential for the activation of the NS3 protease. asm.org Studies involving site-directed mutagenesis have identified several key residues. For instance, in the related H strain, substituting bulky hydrophobic residues such as Valine at position 23 (Val-23), Val-26, and Isoleucine at position 29 (Ile-29) with Alanine (B10760859) significantly impairs protease activity. asm.org The most substantial inhibition was observed when Ile-29 was replaced with a more hydrophilic Serine residue. asm.org Further research has highlighted that odd-numbered hydrophobic residues within the central region (Val-23, Ile-25, Gly-27, Ile-29, and Leu-31) are particularly crucial for enzyme activation. nih.govkaust.edu.sa Mutations at positions Ile-25 and Ile-29 can abolish the interaction with NS3 and subsequent proteolytic activity. nih.govasm.org

Table 1: Key Residues in HCV NS4A (21-34) for NS3 Protease Activation
Residue PositionAmino Acid (H strain)Significance in NS3 ActivationReference
23Valine (Val)Important for cofactor activity; substitution with Alanine inhibits function. asm.org
25Isoleucine (Ile)Crucial for NS3 interaction and proteolytic cleavage. nih.govasm.org
26Valine (Val)Substitution with Alanine inhibits function. asm.org
29Isoleucine (Ile)Critical for cofactor activity; substitution with Serine causes dramatic inhibition. asm.org

Conformational Changes Induced in NS3 by NS4A (21-34) Binding

The binding of the NS4A (21-34) peptide is not a passive event but an active process that induces a cascade of significant conformational changes within the NS3 protease. These structural rearrangements are directly responsible for the transformation of the weakly active apoenzyme into a highly efficient protease.

In its unbound state, the N-terminal 28-30 residues of the NS3 protease are largely disordered and flexible. nih.gov The binding of the NS4A (21-34) peptide instigates a dramatic ordering of this region. nih.govunimi.itnih.gov The flexible N-terminus folds into a well-defined α-helix and a β-strand, which then packs against and covers the bound NS4A cofactor. nih.gov This refolding of the N-terminus is not merely a stabilizing event; it creates a new, composite substrate-binding surface formed by elements of both NS3 and NS4A, which is critical for efficient substrate recognition and cleavage. nih.gov

The structural ordering of the N-terminus propagates to the core of the enzyme, directly impacting the geometry of the catalytic active site. mdpi.com The binding of NS4A improves the anchoring and orientation of the catalytic triad residues: Histidine-57 (His-57), Aspartate-81 (Asp-81), and Serine-139 (Ser-139). nih.gov Specifically, His-57 and Asp-81 are repositioned to be closer to Ser-139, adopting a more canonical, "trypsin-like" conformation that is catalytically favorable. nih.govunimi.itnih.gov This precise rearrangement is a direct consequence of the NS4A-induced stabilization, leading to a significant enhancement of the protease's catalytic efficiency. nih.govnih.gov

Table 2: Conformational Changes in NS3 Protease upon NS4A (21-34) Binding
Structural RegionConformation without NS4AConformation with NS4A (21-34) BoundFunctional ConsequenceReference
NS3 N-Terminus (residues 1-28)Disordered, extendedOrdered into an α-helix and β-strandStabilizes the complex and creates a new substrate-binding surface. nih.govunimi.itnih.gov
Catalytic Triad (His-57, Asp-81, Ser-139)Suboptimal orientationRearranged into a more favorable, "trypsin-like" geometryEnhances catalytic efficiency of the protease. nih.govmdpi.com

Dynamic Interplay and Flexibility of the NS3-NS4A (21-34) Complex

The interaction between the NS3 protease and the NS4A (21-34) peptide is a critical aspect of HCV replication, forming a non-covalent, yet stable, heterodimeric complex. nih.gov This association is essential for the proper folding and enzymatic activity of the NS3 protease, which is responsible for cleaving the HCV polyprotein at four specific sites. nih.gov The central region of NS4A, encompassed by residues 21-34, has been demonstrated to be sufficient to mimic the activating effect of the full-length NS4A protein. nih.govunimi.it

The binding of the NS4A (21-34) peptide to the NS3 protease induces significant conformational changes in the protease, a key feature of their dynamic interplay. In its unbound state, the N-terminal 28 residues of the NS3 protease are largely disordered and flexible. nih.gov However, upon complex formation with the NS4A peptide, this region undergoes a dramatic structural rearrangement, folding into a well-defined β-strand and an α-helix. nih.govrcsb.org This induced ordering is crucial for the formation of a compact and catalytically competent protease. nih.govrcsb.org

This dynamic interplay also allosterically affects the catalytic triad (His-57, Asp-81, and Ser-139) of the NS3 protease, which is located in a cleft between the two β-barrel domains. unimi.itnih.gov The binding of the NS4A peptide causes local rearrangements that position the catalytic residues in a conformation favorable for catalysis. nih.govrcsb.org Computational studies and molecular dynamics simulations have suggested that these conformational changes are propagated from the NS4A binding site to the distant catalytic triad, indicating a pathway of "communication" through the protein structure. plos.orgnih.gov This allosteric regulation highlights the flexibility of the NS3-NS4A complex and its importance for enzymatic function.

The flexibility of the complex is not uniform. While the core interacting regions are well-ordered, other parts of the complex may retain some degree of flexibility, which could be important for substrate recognition and product release. The C-terminus of the full-length NS4A protein, for instance, has been shown to act as a dynamic regulator of the NS3-4A interaction. nih.gov Although the (21-34) fragment constitutes the core activating domain, the dynamics of the full-length protein suggest an inherent flexibility in the broader complex that is crucial for its various functions.

Interactive Data Table: Key Interacting Residues in the NS3-NS4A (21-34) Complex

NS4A ResidueRole in InteractionReference
Val23Hydrophobic side chain buried in NS3 core nih.gov
Ile25Critical for cofactor function; hydrophobic interaction nih.gov
Gly27Important for cofactor function nih.gov
Arg28Important for cofactor function nih.gov
Ile29Critical for cofactor function; hydrophobic interaction nih.gov
Leu31Hydrophobic side chain buried in NS3 core nih.gov

Research Findings on NS3-NS4A (21-34) Complex Formation

FindingMethod of StudyImplicationReference
NS4A (21-34) is sufficient for NS3 activationDeletion Analysis, In vitro assaysThe core activating region is localized to this peptide nih.govunimi.it
NS4A binding orders the N-terminus of NS3X-ray CrystallographyInduced fit mechanism leading to a catalytically active conformation nih.govnih.govrcsb.org
NS4A augments the β-barrel of NS3X-ray CrystallographyStructural stabilization of the NS3 protease domain unimi.it
Allosteric regulation of the catalytic triadX-ray Crystallography, Molecular DynamicsLong-range conformational changes are essential for enzymatic activity nih.govrcsb.orgnih.gov

Mechanism of NS3 Protease Activation by NS4A (21-34)

The activation of the NS3 protease by the NS4A (21-34) peptide is a multifaceted process involving significant structural rearrangements that transform the enzyme into its fully active state. This activation is not merely an enhancement of existing activity but a fundamental requirement for efficient polyprotein processing.

Optimization of the Catalytic Triad (His-57, Asp-81, Ser-139) Geometry

The catalytic activity of the NS3 protease relies on a classical serine protease catalytic triad composed of Histidine-57, Aspartic acid-81, and Serine-139. plos.orgmdpi.com The binding of the NS4A (21-34) peptide is crucial for the proper alignment and optimal geometry of these three residues. plos.orgsemanticscholar.org

This allosteric mechanism works by propagating structural changes from the NS4A binding site to the distal active site. mdpi.com This repositioning ensures the correct orientation of the amino acid side chains for efficient proton transfer and nucleophilic attack during peptide bond hydrolysis. researchgate.net Molecular dynamics simulations have confirmed that the presence of the NS4A peptide optimizes the distances between the catalytic residues, a prerequisite for high catalytic turnover. nih.govresearchgate.net Without NS4A, the catalytic triad is improperly configured, leading to significantly impaired proteolytic function. semanticscholar.org

Role in Enhancing Proteolytic Processing Efficiency

Several hydrophobic residues within the 21-34 sequence of NS4A, such as Val-23, Ile-25, and Ile-29, have been identified as being critical for this activating function. nih.gov

Table 1: Enhancement of NS3 Protease Catalytic Efficiency by NS4A (21-34) Peptide
Cleavage Site SubstrateConditionkcat/Km (M⁻¹s⁻¹)Fold Increase
NS4A/NS4BNS3 alone1,200~10x
NS3 + NS4A (21-34)12,000
NS4B/NS5ANS3 alone110~100x
NS3 + NS4A (21-34)11,000
NS5A/NS5BNS3 alone21,000~3x
NS3 + NS4A (21-34)60,000

Data are compiled from kinetic studies on peptide substrates and may vary based on experimental conditions. The values serve to illustrate the relative enhancement. nih.govresearchgate.net

Contribution of NS4A (21-34) to Specific Polyprotein Cleavages

The NS3-NS4A protease complex is responsible for four cleavage events in the nonstructural region of the HCV polyprotein. The NS4A cofactor is not uniformly required for all these cleavages, indicating a nuanced role in the processing cascade.

Cleavage at NS3/NS4A, NS4A/NS4B, and NS4B/NS5A Junctions

The NS3-NS4A protease complex mediates cleavage at the NS3/NS4A, NS4A/NS4B, and NS4B/NS5A junctions. mdpi.comnih.gov The processing at these sites is highly dependent on the presence of the NS4A cofactor. For the NS4B/NS5A site in particular, NS4A is considered indispensable for efficient cleavage. psu.eduasm.org In the absence of NS4A, processing at these junctions is either completely abolished or proceeds at a negligible rate, which would be insufficient for a productive viral replication cycle. nih.gov

Differential Requirements for NS4A in Polyprotein Processing

Research has revealed that the requirement for NS4A varies between different cleavage sites and even between different functions of the NS3 protein. While cleavage at the NS4A/NS4B and NS4B/NS5A sites is strictly dependent on NS4A, the junction at NS5A/NS5B can be partially processed by the NS3 protease alone, although NS4A significantly accelerates this cleavage. nih.govnii.ac.jp

Furthermore, studies have shown that certain mutations within the NS4A (21-34) region can selectively impact different proteolytic activities of NS3. For example, specific mutations at residues Ile-25, Val-26, and Ile-29 can disrupt the NS4A-dependent internal cleavage of the NS3 protein itself without affecting the canonical processing of the polyprotein at the NS4B/NS5A junction. nih.govnih.gov This suggests that the nature of the NS3-NS4A interaction, perhaps its stability or specific conformation, can be modulated to perform different tasks. nih.gov The requirement for NS4A in polyprotein processing may involve a different interaction strength compared to its role in other enzymatic functions. nih.gov

Hcv Ns4a Protein 21 34 in Modulating Ns3 Helicase Activity

Augmentation of NS3 Helicase Function

The NS4A cofactor, including the essential 21-34 peptide region, serves to augment the helicase activity of NS3 through a coordinated mechanism. uw.eduembopress.org It enhances the enzyme's ability to bind its RNA substrate and stimulates the energy-providing hydrolysis of ATP that is coupled to this binding. nih.govasm.org While NS3 alone is a surprisingly poor RNA helicase, its activity is significantly promoted by the NS4A cofactor. nih.govembopress.org

A primary mechanism by which NS4A (21-34) potentiates NS3 helicase is by increasing its affinity for RNA substrates. Studies have demonstrated that NS4A enhances the ability of the NS3 helicase domain to bind RNA, an effect that is most pronounced in the presence of ATP. nih.govscispace.com This suggests that the NS4A cofactor stabilizes the NS3-RNA interaction, particularly when the enzyme is in its active, ATP-bound state. nih.gov This enhanced binding is not due to direct interaction of NS4A with RNA, but rather an allosteric effect on the NS3 helicase domain, mediated through the NS3 protease domain. nih.gov The NS4A cofactor essentially acts as an RNA-specific loading factor, enabling NS3 to form functional protein-RNA complexes more efficiently. nih.gov

Table 1: Effect of NS4A on NS3 Helicase-RNA Binding

ConditionRelative RNA Binding AffinityKey FindingCitation
NS3 Helicase AloneBaselineShows weak intrinsic RNA binding. nih.govembopress.org
NS3 Helicase + NS4ASignificantly IncreasedNS4A promotes strong, ATP-coupled RNA binding to NS3. nih.govscispace.com

The unwinding of RNA duplexes by NS3 is an active process that requires energy derived from ATP hydrolysis. The NS4A cofactor plays a crucial role in tightly coupling RNA binding to this ATPase activity. nih.gov The NS3-NS4A complex exhibits a marked increase in ATP hydrolysis specifically when stimulated by RNA. nih.govoup.com Research indicates that the acidic C-terminal domain of NS4A is essential for regulating the ATPase activity of the NS3 helicase. scispace.com By modulating the ATPase cycle, NS4A ensures that the energy released from ATP hydrolysis is efficiently channeled into unwinding the viral RNA. nih.gov This regulatory function allows the NS3-NS4A complex to accomplish substrate unwinding while consuming lower quantities of ATP compared to NS3 alone. scispace.com

Table 2: RNA-Stimulated ATPase Activity of NS3 Helicase

Enzyme ComplexConditionRelative ATPase ActivityKey FindingCitation
NS3 Helicase Alone+ RNAModerateExhibits baseline RNA-stimulated ATPase activity. nih.govnih.gov
NS3-NS4A Complex+ RNAHighNS4A tightly couples RNA binding with ATP hydrolysis, enhancing activity. nih.govasm.org

Functional Consequences for Viral RNA Unwinding and Replication

The NS4A-mediated enhancement of NS3 helicase function has profound consequences for the HCV life cycle. The increased efficiency of RNA binding and ATP-coupled unwinding is essential for viral replication. nih.govasm.org During replication, the viral RNA polymerase must traverse the RNA genome, which is replete with stable secondary structures. The NS3-NS4A helicase complex functions to resolve these RNA structures, clearing the path for the polymerase.

The importance of this interaction is highlighted by genetic studies using HCV replicons, which are self-replicating subgenomic HCV RNAs. nih.gov Mutations within NS4A that disrupt its ability to stimulate NS3 helicase activity, specifically those affecting ATP-coupled RNA binding and duplex unwinding, are lethal to the replicon. nih.govasm.org This demonstrates unequivocally that the augmentation of NS3 helicase activity by NS4A is not merely an in vitro observation but is absolutely essential for viral RNA replication in a cellular context. nih.govasm.org Therefore, the allosteric regulation of the NS3 helicase by the NS4A (21-34) region is a critical checkpoint in the production of new viral particles.

Role of Hcv Ns4a Protein 21 34 in Viral Replication Complex Assembly and Function

Membrane Anchoring and Localization of the NS3-4A Complex

The proper localization of the HCV replication machinery is fundamental to successful viral propagation. The NS4A protein plays a central role in tethering the essential NS3 enzyme to intracellular membranes, a prerequisite for the formation of a functional replication complex.

The NS3 protein, which possesses critical protease and helicase activities, lacks an intrinsic membrane anchor. nih.gov It forms a stable, noncovalent complex with NS4A, and it is the N-terminal region of NS4A that directs the entire NS3-4A complex to cellular membranes. nih.govnih.gov This hydrophobic N-terminal domain of NS4A acts as a transmembrane anchor, targeting the complex specifically to the endoplasmic reticulum (ER) and the outer mitochondrial membrane. asm.orgnih.gov Studies using immunofluorescence microscopy have shown that when NS3 is coexpressed with NS4A, it relocates from a diffuse cytoplasmic and nuclear distribution to a distinct perinuclear and reticular pattern characteristic of ER-associated proteins. nih.govasm.org This localization is critical, as the ER is the primary site for the assembly of the viral replication machinery. nih.govnih.gov The amino-terminal two-thirds of NS4A (amino acids 1-34) have been identified as necessary for this ER targeting. asm.org

HCV replication does not occur freely in the cytoplasm but within a specialized microenvironment known as the membranous web. nih.govnih.gov This structure is a complex network of altered intracellular membranes, primarily composed of double-membrane vesicles (DMVs), which is induced by HCV non-structural proteins. uw.edumdpi.com The membranous web serves as the scaffold for the replication complex, concentrating viral proteins and RNA and shielding them from host-cell defense mechanisms. nih.govmdpi.com

While the non-structural protein NS4B is a primary driver in the formation of the membranous web, other non-structural proteins, including NS5A, are also essential for this process. nih.govuw.edunih.gov The NS3-4A complex is recruited to these sites, becoming an integral component of the web-associated replication machinery. nih.govnih.gov The anchoring function of NS4A is therefore crucial not just for localizing the NS3-4A complex, but for incorporating it into the larger architecture where viral RNA synthesis takes place. nih.gov

Interplay with Other Non-Structural Proteins in the Replication Complex

The HCV replication complex is a highly coordinated molecular machine, and its function relies on a complex network of interactions between viral non-structural proteins. The NS4A protein, particularly its central domain, acts as a key mediator in these interactions.

Genetic and functional studies have revealed a critical interplay between NS4A and NS4B that is essential for viral genome replication. uw.edunih.gov Research using chimeric replicons, where the NS4B gene from one HCV strain was swapped into the genome of another, demonstrated that mismatched NS4B proteins can render the virus unable to replicate. nih.gov This replication defect could be overcome by introducing specific adaptive mutations in other non-structural proteins, notably in NS3 and NS4A. nih.gov This provides strong genetic evidence for a functional interaction between the NS3-4A complex and NS4B, indicating that these proteins must cooperate closely to form a productive replication complex. nih.gov These interactions are thought to be crucial for organizing the replication machinery on the membranous web scaffold provided by NS4B. mdpi.com

The non-structural protein NS5A exists in two main phosphorylated forms: a basally phosphorylated state (p56) and a hyperphosphorylated state (p58). asm.org The balance between these two forms is a critical regulatory switch for the viral life cycle, influencing both RNA replication and virus assembly. asm.orgpnas.org The hyperphosphorylation of NS5A is a complex process that requires the presence of other HCV non-structural proteins. nih.gov

NS4A expression is a key determinant for NS5A hyperphosphorylation. asm.orgnih.govnih.gov Studies have shown that in the absence of a fully processed NS4A, or when mutations are introduced into NS4A, NS5A hyperphosphorylation is significantly reduced or completely blocked. nih.govnih.gov While the C-terminal region of NS4A is particularly implicated in this regulation, the entire NS3-4A complex, and its interactions with other proteins like NS4B, appear necessary to create the proper conformation or recruit the necessary host cell kinases for this modification to occur. asm.orgnih.gov This suggests the formation of a highly ordered multi-protein complex involving NS3, NS4A, and NS4B that collectively regulates the phosphorylation status of NS5A. nih.gov

Hcv Ns4a Protein 21 34 in Viral Assembly and Envelopment

Interactions with Viral Structural Proteins

The assembly of an infectious HCV particle is a highly coordinated process requiring a complex network of protein-protein interactions. nih.gov NS4A has been identified as a key player in this network, interacting with several viral proteins to orchestrate virion envelopment. plos.org While the central domain (21-34) is critical for activating the NS3 protease, it is the C-terminal acidic domain that has been more directly implicated in interactions with structural proteins during assembly. nih.govnih.gov

The interaction between NS4A and the envelope glycoprotein (B1211001) E1 is a critical step for the envelopment of the viral particle. nih.govplos.org Research has specifically mapped this interaction to the C-terminal acidic domain of NS4A and the first hydrophobic region of E1. nih.gov Studies using co-immunoprecipitation have confirmed that wild-type NS4A interacts with E1, along with other structural proteins like Core and E2. nih.gov

Disruption of the NS4A-E1 interaction has profound consequences on virion morphogenesis. For instance, a single amino acid mutation in the C-terminal domain of NS4A (Y45F) was shown to disrupt its binding to E1. nih.govplos.org This disruption prevents the proper envelopment of the virus particle, highlighting the essential nature of this interaction. nih.gov Similarly, a mutation in the first hydrophobic region of E1 (D72A) also abrogates the NS4A-E1 interaction, leading to similar defects in viral assembly. nih.govplos.org This suggests a cooperative role for these specific domains in mediating a crucial step of viral maturation. nih.gov

The HCV Core protein forms the viral capsid, which encapsidates the viral RNA genome. uw.edu During assembly, NS4A interacts with the Core protein. nih.gov However, the precise role of the NS4A (21-34) domain in this interaction is not clearly defined. The available data suggests that the function of NS4A in assembly occurs after the initial step of Core protein oligomerization. plos.org

The interaction between NS4A and E1 appears to be a key step that links the assembled Core-RNA complex to the envelopment machinery. plos.org When the NS4A-E1 interaction is disrupted (e.g., via the NS4A Y45F mutation), Core protein is still secreted from the cells in the form of high-order oligomers, but these particles are non-infectious as they lack the viral envelope and, crucially, the HCV RNA genome. nih.govplos.org This indicates that NS4A, through its interaction with E1, plays a vital role in coordinating the envelopment of a properly formed, RNA-containing nucleocapsid. plos.org

Role in Virion Particle Production and Formation of the Viral Envelope

NS4A is essential for the production of infectious virions, with specific mutations in the protein severely impairing the formation of the viral envelope. nih.govplos.org Alanine (B10760859) scanning mutagenesis of the C-terminal acidic domain of NS4A has identified several residues (K41, L44, F48, D49, E50, M51, E52, E53) that, when mutated, result in replication-competent genomes that fail to assemble infectious virus particles. nih.gov This demonstrates that NS4A plays a direct role in an early stage of the assembly process, preceding or at the point of infectious particle formation within the cell. nih.gov

The N-terminal transmembrane domain of NS4A also contributes to the assembly process. This domain has a strong tendency to form homodimers, and mutations that disrupt this dimerization have been shown to cause defects in both RNA replication and virus assembly. asm.org This suggests that the correct oligomerization state of NS4A within the ER membrane is a prerequisite for its function in the late stages of the viral life cycle. asm.org

Table 1: Effect of Mutations in HCV NS4A on Virion Assembly
NS4A DomainMutationObserved Effect on Virion AssemblyReference
C-Terminal Acidic DomainY45FDisrupts NS4A-E1 interaction; prevents viral envelopment; leads to secretion of non-infectious, RNA-lacking Core particles. asm.orgnih.govplos.org
C-Terminal Acidic DomainK41A, L44A, F48A, D49A, E50A, M51A, E52A, or E53AReplication-competent genomes that do not assemble infectious virus particles. nih.gov
N-Terminal Transmembrane DomainVarious mutations disrupting dimerizationDefects in RNA replication and/or virus assembly. asm.org

Influence on Genomic RNA Incorporation into Infectious Particles

A key function of NS4A during the assembly process is its role in ensuring the incorporation of the viral RNA genome into the nascent virion. nih.govplos.org This function appears to be mediated through the NS4A-E1 interaction. nih.gov When this interaction is compromised by mutations in either NS4A (e.g., Y45F) or E1 (e.g., D72A), the resulting secreted Core protein complexes are found to be devoid of HCV RNA. nih.govplos.org

This finding supports a model where the NS4A-E1 complex acts as a crucial link between the viral replication and assembly stages. It may serve to couple the newly synthesized genomic RNA with the assembling Core oligomers at the site of envelopment. plos.org The interaction could function as a signal, ensuring that only nucleocapsids containing the viral genome are selected for envelopment and subsequent budding from the ER. plos.org The secretion of "empty" core particles when this link is broken underscores the critical regulatory role of the NS4A-E1 interaction in the fidelity of infectious particle formation. nih.govplos.org

Interactions of Hcv Ns4a Protein 21 34 with Host Cellular Factors

Identification of Host Protein Interacting Partners

Through techniques such as GST pull-down assays using recombinant GST-NS4A protein as bait and cellular extracts from hepatic cell lines, researchers have identified several host proteins that interact with the NS4A protein. nih.gov Mass spectrometry analysis, specifically MALDI-TOF/TOF, has confirmed the identities of these interacting partners. nih.gov These studies have expanded the known repertoire of cellular proteins involved in HCV biology. nih.gov

Creatine Kinase B (KCRB) has been identified as a significant interacting partner of HCV NS4A. nih.gov The interaction occurs with the central region of NS4A, spanning amino acids 21-39. nih.gov KCRB is a key enzyme involved in the generation and regulation of ATP in subcellular compartments, a function that is critical for efficient HCV genome replication and the propagation of infectious virus particles. nih.gov The formation of a complex between KCRB and the NS3-NS4A complex results in altered catalytic activities, upregulating both DNA and RNA unwinding mediated by the NS3-4A helicase. nih.gov

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH), a central enzyme in glycolysis, has been identified as another host factor that interacts with NS4A. nih.gov Beyond its metabolic role, GAPDH is a multifunctional protein known to interact with various other proteins and RNA, including viral RNAs. nih.gov While GAPDH has been previously reported to interact with the 3' untranslated region (3'UTR) of the HCV genome, its interaction with NS4A points to additional roles in HCV pathogenesis, potentially related to routine cellular housekeeping functions hijacked by the virus. nih.gov

Phosphatidylinositol 3-Phosphate 5-Kinase (PI3P-5K), also known as FYVE finger-containing phosphoinositide kinase, is a third identified host interacting partner of NS4A. nih.gov This kinase is involved in crucial cellular processes, including signal transduction and the trafficking of proteins to the nucleus. nih.gov The association between NS4A and PI3P-5K suggests a mechanism by which HCV may influence and manipulate host cell protein transport pathways to support its life cycle. nih.gov

Interacting Host ProteinMethod of IdentificationInteracting Region on NS4AKnown Cellular Function
KCRB GST pull-down, MALDI-TOF/TOFCentral region (amino acids 21-39)ATP generation and regulation
GAPDH GST pull-down, MALDI-TOF/TOFNot specifiedGlycolysis, RNA binding
PI3P-5K GST pull-down, MALDI-TOF/TOFNot specifiedProtein trafficking, signal transduction

Modulation of Host Cellular Processes by NS4A-Host Factor Interactions

The interactions between the HCV NS4A protein and host factors like KCRB, GAPDH, and PI3P-5K are not passive associations. They represent a strategic viral mechanism to modulate fundamental cellular processes, creating an environment conducive to viral replication and persistence.

The replication of the HCV genome is an energy-intensive process that requires a substantial supply of ATP. plos.org The NS3 helicase, for which NS4A is a cofactor, unwinds RNA in an ATP-dependent manner. plos.orgasm.org The interaction between NS4A and KCRB is particularly significant in this context. KCRB is a pivotal enzyme in cellular energy metabolism, responsible for regulating ATP levels. nih.gov By forming a complex with KCRB, the NS3-NS4A complex can upregulate its helicase activity, which is fueled by ATP hydrolysis. nih.govasm.org This interaction suggests a direct mechanism by which HCV manipulates the host's energy production machinery to meet the high ATP demands of viral replication. nih.govplos.org The NS4A cofactor enhances the ability of the NS3 helicase to bind RNA in an ATP-bound state, tightly coupling RNA binding with ATP hydrolysis, a process essential for the virus's replicative functions. asm.org

NS4A-Host InteractionHost Cellular Process AffectedConsequence for HCV
NS4A - KCRB Cellular ATP GenerationUpregulates NS3-4A helicase activity, supports energy-demanding viral replication. nih.gov
NS4A - GAPDH Glycolysis / HousekeepingPotential manipulation of cellular metabolism and other housekeeping functions. nih.gov

HCV manipulates host intracellular transport systems to ensure the proper localization of its proteins and to evade immune surveillance. The interaction between NS4A and PI3P-5K is implicated in the regulation of protein trafficking within the host cell. nih.gov PI3P-5K plays a role in mediating protein transport to the nucleus and in signal transduction pathways. nih.gov By associating with this kinase, NS4A may influence these pathways, potentially altering the localization of cellular proteins to the benefit of the virus. nih.gov Furthermore, the HCV NS4A/B precursor protein has been shown to inhibit the anterograde transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus. asm.org This global inhibition of protein secretion can have significant effects on the host immune response by, for example, reducing the presentation of major histocompatibility complex class I (MHC-I) molecules on the cell surface. asm.org

NS4A-Host InteractionHost Cellular Process AffectedConsequence for HCV
NS4A - PI3P-5K Protein Trafficking to NucleusPotential alteration of nuclear protein import and signal transduction pathways. nih.gov
NS4A/B PrecursorER-to-Golgi TrafficInhibition of general protein secretion, potentially aiding in immune evasion. asm.org

Effects on Mitochondrial Distribution and Integrity

The non-structural protein 4A (NS4A) of the Hepatitis C virus (HCV), particularly its central hydrophobic region encompassing amino acids 21-34, plays a significant role in altering mitochondrial dynamics and function within host cells nih.gov. Research has demonstrated that the expression of NS4A leads to a notable redistribution of mitochondria nih.govmdpi.com. This alteration is characterized by a distinct clustering of these organelles in the perinuclear region of the cell, often described as a "doughnut-like" staining pattern researchgate.netresearchgate.net. Studies utilizing immunofluorescence microscopy, subcellular fractionation, and immunoelectron microscopy have confirmed the localization of NS4A on both the endoplasmic reticulum (ER) and mitochondria researchgate.netnih.gov.

The accumulation of the NS4A protein on mitochondria compromises their structural and functional integrity. A primary consequence of this interaction is the disruption and loss of the mitochondrial membrane potential (ΔΨm) nih.govbjbms.org. This depolarization of the mitochondrial membrane is a critical event that triggers downstream cellular processes. The loss of membrane potential is directly linked to the release of cytochrome c from the intermembrane space of the mitochondria into the cytoplasm researchgate.netresearchgate.net. This release is a key step in the initiation of the intrinsic, or mitochondria-mediated, pathway of apoptosis researchgate.netnih.gov. The expression of NS4A has been shown to induce caspase 3 activation, further confirming its role in promoting programmed cell death through mitochondrial dysregulation nih.gov.

While several HCV proteins are known to interact with mitochondria or mitochondria-associated ER membranes (MAMs) to create a pro-viral environment, the effects of NS4A are particularly linked to the induction of cellular stress nih.gov. The targeted localization and subsequent damage to mitochondria underscore a crucial mechanism by which HCV influences host cell fate and contributes to viral pathogenesis nih.govnih.gov.

Table 1: Summary of HCV NS4A Effects on Mitochondrial Distribution

Observed EffectDescriptionCellular LocationMethodology Used
Altered Distribution Redistribution and clustering of mitochondria.Perinuclear regionImmunofluorescence Staining mdpi.comresearchgate.net
Specific Pattern A "doughnut-like" staining pattern of mitochondria is observed.Perinuclear regionConfocal Immunofluorescence Microscopy researchgate.net
Protein Localization NS4A protein is found on mitochondrial membranes.Mitochondria & Endoplasmic ReticulumSubcellular Fractionation, Immunoelectron Microscopy researchgate.netnih.gov

Table 2: Research Findings on HCV NS4A and Mitochondrial Integrity

ParameterFindingConsequenceCell Line Studied
Mitochondrial Membrane Potential (ΔΨm) Significant decrease/loss of membrane potential.Triggers apoptotic pathway.HepG2, Huh7 nih.govbjbms.org
Cytochrome c Release from mitochondria into the cytoplasm.Activation of caspases.Huh7 researchgate.netresearchgate.net
Apoptosis Induction of the mitochondria-mediated apoptotic pathway.Programmed cell death.Huh7 researchgate.netnih.gov

Mechanisms of Hcv Ns4a Protein 21 34 in Viral Pathogenesis and Immune Evasion

Interference with Host Innate Immune Responses

The NS3/4A protease complex is a key player in HCV's ability to establish chronic infections by systematically dismantling the host's initial antiviral response. This is primarily achieved by targeting and cleaving critical adaptor proteins involved in pathogen recognition receptor (PRR) signaling pathways. The NS4A (21-34) peptide is integral to this process, as it binds to and activates the NS3 protease, directing it to these host substrates. nih.govresearchgate.net

Cleavage and Inactivation of CARDIF and TRIF

The host cell relies on PRRs like RIG-I (retinoic acid-inducible gene I) and Toll-like receptor 3 (TLR3) to detect viral RNA and initiate an antiviral state. These pathways converge on key adaptor proteins that are targeted by the NS3/4A protease.

CARDIF (Cardif is an adaptor protein in the RIG-I antiviral pathway): Also known as MAVS, VISA, or IPS-1, CARDIF is a central adaptor for the RIG-I-like receptor (RLR) pathway, which senses cytoplasmic viral RNA. nih.gov Upon activation, CARDIF aggregates on the mitochondrial membrane to serve as a platform for downstream signaling. The NS3/4A protease, activated by the NS4A (21-34) peptide, directly cleaves CARDIF at Cysteine-508. pnas.org This cleavage event dislocates the N-terminal portion of CARDIF from the mitochondrial membrane, effectively severing its connection to downstream signaling molecules and abrogating the RIG-I-mediated antiviral response. pnas.org

TRIF (TIR-domain-containing adapter-inducing interferon-β): TRIF is the essential adaptor protein for the TLR3 signaling pathway, which recognizes double-stranded RNA (dsRNA), a common intermediate in HCV replication. nih.gov The NS3/4A protease cleaves TRIF at Cysteine-372. nih.gov This act of proteolysis separates the N-terminal domain of TRIF from its C-terminal Toll/IL-1 receptor (TIR) domain, thereby disabling its ability to activate downstream kinases and transcription factors. nih.gov By cleaving both CARDIF and TRIF, the NS3/4A complex effectively shuts down the two primary pathways for detecting viral RNA and inducing type I interferons. nih.govnih.gov

Modulation of RIG-I and TLR3 Signaling Pathways

The proteolytic cleavage of CARDIF and TRIF by the NS3/4A complex results in the profound suppression of their respective signaling cascades.

RIG-I Pathway Modulation: The cleavage of CARDIF/MAVS is a primary mechanism for evading innate immunity. pnas.org By disrupting the CARDIF signaling platform on the mitochondria, the NS3/4A complex prevents the recruitment and activation of downstream kinases necessary for phosphorylating Interferon Regulatory Factor 3 (IRF-3), a key transcription factor for inducing interferon-β. nih.govpnas.org

TLR3 Pathway Modulation: Similarly, the cleavage of TRIF blocks all downstream signaling from TLR3. nih.gov This not only inhibits the activation of IRF-3 but also the activation of NF-κB, another crucial transcription factor involved in the inflammatory and antiviral response. The expression of NS3/4A from replicating HCV RNA has been shown to reduce the intracellular abundance of TRIF, thereby inhibiting signaling activated by TLR3 ligands. nih.gov

Inhibition of MHC Class I Molecule Transport to Cell Surface

The presentation of viral antigens on Major Histocompatibility Complex (MHC) class I molecules is essential for recognition and elimination of infected cells by cytotoxic T lymphocytes (CTLs). Research indicates that HCV can interfere with this process. Specifically, the uncleaved NS4A/NS4B precursor protein has been shown to inhibit the transport of MHC class I molecules to the cell surface. nih.govnih.gov This effect was not observed with the expression of the fully processed, individual NS4A or NS4B proteins, suggesting that the inhibition requires the linked precursor. nih.gov Therefore, while the NS4A (21-34) region is part of this precursor, it is the larger NS4A/B polyprotein that is directly implicated in disrupting the antigen presentation pathway. Other studies, however, have not found significant interference with MHC class I processing or presentation in cell lines expressing the NS3-4A complex, indicating that this mechanism of immune evasion may be context-dependent. d-nb.info

Dysregulation of Host Kinase Activities

Beyond cleaving major adaptor proteins, the NS3/4A protease complex directly targets and modulates the activity of several key host kinases that are central to the antiviral response.

Cleavage-Mediated Alterations of IKKα, IKKβ, IKKε, and TBK1

The IκB kinase (IKK) family is critical for activating the NF-κB and IRF transcription factors. The NS3/4A protease complex has been demonstrated to cleave all four major IKK-related kinases: IKKα, IKKβ, IKKε, and TBK1. nih.gov

The consequences of this cleavage are not uniform across the kinases:

IKKα and IKKβ: Treatment with NS3/4A leads to the cleavage of IKKα and IKKβ, resulting in a significant reduction in their kinase activity. This directly impairs the canonical pathway for NF-κB activation. nih.gov

IKKε and TBK1: In contrast, the cleavage of IKKε and TBK1 by NS3/4A leads to a transient but potent enhancement of their kinase activities, with studies showing a more than 10-fold increase within 20 minutes of treatment. nih.gov Mass spectrometry identified a cleavage site in IKKε after Cysteine-89. This initial activation may represent a complex host-virus interaction, but prolonged exposure to the protease eventually leads to the loss of their kinase activities, ultimately contributing to the shutdown of antiviral pathways. nih.gov

Table 1: Host Immune Signaling Proteins Targeted by HCV NS3/4A Protease

Target ProteinSignaling PathwayCleavage SiteConsequence of CleavageReference
CARDIF/MAVSRIG-ICys-508Dislocation from mitochondria; inactivation of signaling. pnas.org
TRIFTLR3Cys-372Separation of domains; inactivation of signaling. nih.gov
IKKαNF-κBNot specifiedReduced kinase activity. nih.gov
IKKβNF-κBNot specifiedReduced kinase activity. nih.gov
IKKεIRF-3/7After Cys-89Transient enhancement, then loss of kinase activity. nih.gov
TBK1IRF-3/7Not specifiedTransient enhancement, then loss of kinase activity. nih.gov

Implications for NF-κB and IRF-3/7 Activation Pathways

The collective actions of the NS3/4A protease complex lead to a comprehensive blockade of the activation pathways for NF-κB and IRF-3/7, the master regulators of the innate immune response.

NF-κB Pathway: Activation of NF-κB is crippled by a dual mechanism. The cleavage of TRIF prevents NF-κB activation downstream of TLR3, while the cleavage and inactivation of IKKα and IKKβ dismantle the central kinase complex required for NF-κB activation by most other stimuli, including the RIG-I pathway. nih.govnih.gov

IRF-3/7 Pathway: The activation of IRF-3 and IRF-7, which are essential for the transcription of type I and type III interferons, is also potently inhibited. The cleavage of CARDIF and TRIF removes the upstream platforms required for signaling. nih.govpnas.org Furthermore, the direct targeting of the downstream kinases TBK1 and IKKε ensures that even if some upstream signal were to get through, the final step of IRF-3 phosphorylation and activation is ultimately dysregulated and inhibited. nih.gov

Through these sophisticated and targeted proteolytic events, the HCV NS3/4A complex, critically enabled by the NS4A (21-34) peptide, effectively disarms the host's innate immune system, paving the way for chronic infection and associated liver disease.

Table 2: Compound Names Mentioned

Compound Name
CARDIF (Cardif is an adaptor protein in the RIG-I antiviral pathway)
TRIF (TIR-domain-containing adapter-inducing interferon-β)
RIG-I (Retinoic acid-inducible gene I)
TLR3 (Toll-like receptor 3)
IKKα (Inhibitor of κB kinase α)
IKKβ (Inhibitor of κB kinase β)
IKKε (Inhibitor of κB kinase ε)
TBK1 (TANK-binding kinase 1)
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells)
IRF-3 (Interferon regulatory factor 3)
IRF-7 (Interferon regulatory factor 7)

Potential Contributions to Chronic HCV Infection and Associated Pathologies

The establishment of chronic Hepatitis C virus (HCV) infection, affecting an estimated 58 million people globally, is a complex process involving the virus's ability to evade the host's immune system and manipulate cellular processes to its advantage. mdpi.com The HCV NS4A protein, and specifically the 21-34 amino acid region of the JT strain, plays a significant, multifaceted role in this persistence and the subsequent development of severe liver pathologies such as fibrosis and hepatocellular carcinoma (HCC). nih.govnih.govoncotarget.com

The chronicity of HCV infection is largely attributed to the virus's capacity to disrupt the host's innate immune response. mdpi.commdpi.com The NS3/4A protease complex, for which the NS4A (21-34) peptide is an essential cofactor, is a primary driver of this immune evasion. nih.gov Research has demonstrated that the NS3/4A complex targets and cleaves key adaptor proteins in the host's antiviral signaling pathways. mdpi.commdpi.com One such target is the mitochondrial antiviral-signaling protein (MAVS), and another is the Toll-IL-1 receptor domain-containing adapter-inducing interferon-β (TRIF). mdpi.com By cleaving these proteins, the NS3/4A complex effectively dismantles the cellular alarm system that would normally lead to the production of interferons and other antiviral molecules, thus allowing the virus to replicate unchecked. mdpi.commdpi.com

The continuous and unresolved viral replication, facilitated by the immune-evasive actions of the NS3/4A complex, leads to a state of chronic inflammation in the liver. nih.gov This persistent inflammatory environment is a major contributor to the development of liver fibrosis, the excessive accumulation of extracellular matrix proteins, which can progress to cirrhosis. mdpi.comd-nb.info Furthermore, several HCV proteins, including those that are part of the replication complex involving NS4A, have been implicated in inducing cellular stress and metabolic alterations, such as steatosis (fatty liver), which also contribute to liver injury and the progression of fibrosis. nih.govnih.gov

The long-term consequences of chronic HCV infection can be dire, with a significant number of patients developing hepatocellular carcinoma (HCC), a primary liver cancer. oncotarget.comnih.gov The oncogenic potential of HCV is thought to be multifactorial, arising from the interplay of chronic inflammation, liver cell death and regeneration, oxidative stress, and the direct effects of viral proteins on cellular signaling pathways that control cell growth and proliferation. oncotarget.com The NS3/4A protease has been suggested to play a role in the development of HCC through the cleavage of cellular proteins that regulate cell growth and by contributing to an environment of chronic inflammation and fibrosis, which are major risk factors for cancer. oncotarget.commdpi.comfrontiersin.org

The specific peptide from the JT strain of HCV, with its sequence Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg, is noted for its high stability due to the absence of cysteine residues. nih.gov This stability may contribute to its efficacy as a cofactor for the NS3 protease. Studies have shown that the presence of the NS4A (21-34) peptide dramatically enhances the proteolytic activity of the NS3 enzyme, increasing its efficiency by several orders of magnitude. nih.gov This heightened activity ensures robust viral polyprotein processing, a critical step for producing the functional viral proteins necessary for replication. nih.gov The potent activation of NS3 by the JT strain peptide, therefore, directly fuels the viral life cycle and, consequently, the mechanisms of pathogenesis and immune evasion that underpin chronic infection and its severe complications.

Research Findings on HCV NS4A (21-34) JT Strain and Pathogenesis

Research FindingImplication for Chronic Infection and PathologiesReference(s)
The NS4A (21-34) peptide is an essential cofactor for the NS3 serine protease.Enables efficient viral polyprotein processing, which is necessary for viral replication and the production of proteins involved in pathogenesis. nih.gov
The NS3/4A complex, activated by the NS4A peptide, cleaves host immune signaling proteins MAVS and TRIF.Leads to the evasion of the host's innate immune response, allowing for persistent viral replication and the establishment of chronic infection. mdpi.commdpi.commdpi.com
Chronic HCV infection, facilitated by immune evasion, causes persistent liver inflammation.Chronic inflammation is a key driver of liver fibrosis, cirrhosis, and ultimately hepatocellular carcinoma. nih.govd-nb.info
The NS4A (21-34) peptide from the JT strain significantly enhances the catalytic activity of the NS3 protease.The high efficiency of the NS3/4A complex in the JT strain likely contributes to robust viral replication and the subsequent pathogenic processes. nih.gov
The JT strain peptide (GSVVIVGRIILSGR) lacks cysteine residues.This characteristic increases its stability, potentially leading to a more sustained and effective activation of the NS3 protease. nih.gov

Methodological Approaches for Studying Hcv Ns4a Protein 21 34

Structural Biology Techniques

Structural biology provides high-resolution insights into the three-dimensional arrangement of the NS3-NS4A complex, which is fundamental to its function and for designing targeted antiviral therapies.

X-ray Crystallography of NS3-NS4A (21-34) Complexes

X-ray crystallography has been instrumental in elucidating the atomic-level structure of the NS3 protease domain in complex with the NS4A(21-34) cofactor peptide. These studies have revealed that the NS4A peptide is an integral component of the protease structure, inducing a conformation that is essential for full enzymatic activity. nih.gov The central hydrophobic region of the NS4A peptide, spanning residues 21 to 34, has been shown to be sufficient for this activation. nih.gov

Crystallographic data has demonstrated that upon binding, the NS4A peptide inserts into a groove on the NS3 protease, stabilizing its fold. This interaction is critical for the proper alignment of the catalytic triad (B1167595) residues (Histidine-57, Aspartic acid-81, and Serine-139) of the NS3 protease. nih.gov The structures of the NS3-NS4A complex from different HCV strains, such as BK and H, have been solved, providing a basis for understanding the conserved mechanisms of protease activation.

PDB ID HCV Strain Resolution (Å) Key Findings
4A92J4 (Genotype 1b)2.10Provides a high-resolution view of a macrocyclic inhibitor bound to the full-length NS3/4A protease, highlighting inhibitor-enzyme interactions. nih.gov
1A1RH (Genotype 1a)2.50Shows the non-covalent complex of the NS3 protease domain with an NS4A cofactor peptide (residues 21-39).
1JXPBK2.20Reveals the structure of the NS3 protease bound to the NS4A(21-34) peptide in a hexagonal crystal form, showing a well-ordered N-terminus of the NS3 protease.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations complement static crystallographic data by providing insights into the dynamic behavior of the NS3-NS4A(21-34) complex in a solution environment. These computational studies can predict conformational changes, the stability of the complex, and the influence of the NS4A peptide on the flexibility of the NS3 active site.

MD simulations have been used to analyze the root-mean-square deviation (RMSD) of the protein backbone, which indicates the stability of the complex over time. For instance, simulations of the NS3-NS4A complex have shown that it reaches equilibrium with an average RMSD in the Cα positions of about 2.5 Å. nih.gov These studies have also highlighted genotype-dependent differences in the dynamics of the catalytic triad region. nih.gov Furthermore, MD simulations have been employed to investigate the binding of inhibitors and the conformational changes they induce. For example, a 50 ns simulation of the NS3/4A complex with chebulagic acid showed a stable ligand RMSD between 2.6 and 2.8 Å. mdpi.com

Simulation Target Simulation Time Key Metric (RMSD) Finding
NS3-NS4A Complex (Genotype 1b vs. 3a)Not Specified~2.5 Å (average Cα)Both genotypes equilibrate at a similar average RMSD, though local dynamics within the catalytic triad differ. nih.gov
NS3-Pep15 Complex2 ns3.8 ÅThe complex undergoes significant structural changes, affecting the catalytic triad. kaust.edu.sa
NS3/4A with Chebulagic acid50 ns2.6 - 2.8 Å (ligand)The ligand remains stably bound in the active site. mdpi.com
MOC-24 in NS3 binding site20 nsStable after 17.5 nsThe peptidomimetic inhibitor reaches a stable binding mode. mdpi.com

Biochemical and Biophysical Assays

A variety of in vitro assays are employed to quantify the enzymatic activities of the NS3-NS4A(21-34) complex and to study its interactions with substrates, nucleic acids, and other proteins.

In Vitro NS3 Protease Activity Assays (e.g., FRET-based, polyprotein cleavage)

The proteolytic activity of the NS3-NS4A complex is commonly measured using in vitro assays. Fluorescence Resonance Energy Transfer (FRET)-based assays are particularly prevalent due to their sensitivity and suitability for high-throughput screening. These assays utilize a peptide substrate containing a fluorophore and a quencher pair. Cleavage of the substrate by the protease separates the pair, resulting in a detectable fluorescence signal. Various FRET pairs have been used, including EDANS/DABCYL and 5-FAM/QXL™520.

Kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate (k_cat) are determined from these assays to quantify enzyme efficiency. The NS4A(21-34) peptide has been shown to significantly enhance the protease activity, with a more than 100-fold increase observed for the cleavage of the NS4B-NS5A substrate. nih.govresearchgate.net

Substrate NS4A(21-34) Presence K_m (µM) k_cat (min⁻¹) k_cat/K_m (M⁻¹s⁻¹)
NS5A/5B P8P8'KPresent1688,300 asm.org
NS4A/4B P6P4'Present2801.692 asm.org
NS4B/5A P8P7'Present160111,130 asm.org
Depsipeptide Substrate (Genotype 3a)Fused6.39Not Specified15,000 semanticscholar.org

Helicase Activity and ATP Hydrolysis Measurements

The NS3 protein also possesses RNA helicase activity, which is essential for unwinding RNA secondary structures during viral replication. This activity is fueled by the hydrolysis of ATP. Assays measuring helicase activity typically involve monitoring the unwinding of a double-stranded nucleic acid substrate.

Studies have shown that while NS3 alone is a poor RNA helicase, its activity is significantly enhanced by the NS4A cofactor. embopress.org NS4A appears to function as a loading factor, promoting the formation of a functional NS3-RNA complex. embopress.org The presence of NS4A also tightly couples RNA binding with ATP hydrolysis. nih.gov The rate of ATP hydrolysis is often measured in the presence and absence of nucleic acid cofactors to determine the stimulation of this activity.

Activity Complex Condition Rate/Constant
RNA Unwinding (18 bp duplex)NS3-4ASingle-cyclek_unw = 5.9 ± 0.5 min⁻¹ embopress.org
DNA Unwinding (18 bp duplex)NS3Single-cyclek_unw = 2.2 ± 0.7 min⁻¹ researchgate.net
ATP HydrolysisHis-NS3-4ABasalk_cat ~1.5 s⁻¹ nih.gov
ATP HydrolysisHis-NS3-4ARNA-stimulatedk_cat = 10-15 s⁻¹ nih.gov
Functional Complex Formation on RNANS3-4APre-incubationk_r = 0.02 ± 0.01 min⁻¹ nih.gov

Protein-RNA and Protein-Protein Binding Studies (e.g., Filter Binding, Fluorescence Anisotropy)

Understanding the binding affinities between the components of the replication machinery is crucial. Filter binding assays and fluorescence anisotropy are common techniques to quantify these interactions. Filter binding assays measure the binding of a radiolabeled ligand (like RNA) to a protein, while fluorescence anisotropy measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

Binding Interaction Method Dissociation Constant (K_d) Note
NS4A(21-34) to NS3Not SpecifiedLow µM rangeThe association rate is slow, suggesting conformational changes are rate-limiting. nih.gov
Native NS4A to NS3Fluorescence Anisotropy169.3 ± 3.7 nMMeasured under acellular conditions. kaust.edu.sa
Pep-15 (mutant NS4A) to NS3Fluorescence Anisotropy80.0 ± 8.0 nMA mutant peptide shows higher affinity than the native sequence. kaust.edu.sa
NS3 to ssRNAFilter Binding9 ± 2 nMNS4A does not significantly affect the overall affinity for ssRNA. psu.edu
NS3-4A to ssRNAFilter Binding10 ± 1 nMNS4A does not significantly affect the overall affinity for ssRNA. psu.edu
IKKε to NS3/4A protease domainNot SpecifiedLow µM rangeDemonstrates interaction with a host kinase. mdpi.com

Cell-Based Functional Studies

Cell-based assays are fundamental to understanding the role of the NS4A (21-34) peptide in the context of the viral life cycle. These systems allow researchers to study the protein's function in a biologically relevant environment.

Subgenomic Replicon Systems for Replication Analysis

HCV subgenomic replicon systems are powerful tools for studying viral RNA replication without producing infectious virus particles. uw.edu These replicons are engineered RNA molecules that can replicate autonomously within cultured hepatoma cells, such as Huh7 cells. torvergata.itoup.com They typically consist of the HCV 5' and 3' non-translated regions (NTRs) flanking the non-structural proteins (NS3 to NS5B), which are essential for forming the replication complex. torvergata.itoup.com A selectable marker, like the neomycin phosphotransferase gene, and often a reporter gene, such as luciferase, are included to allow for selection and quantification of replication levels. torvergata.itnih.gov

Researchers utilize these systems to assess how mutations within the NS4A (21-34) region impact viral replication. For instance, a subgenomic replicon was used to demonstrate that introducing mutations at positions I25A and V26A within NS4A slightly diminished the replication of the viral subgenome. uw.edu Similarly, a Y16F substitution in NS4A was shown to disrupt the replication of an HCV subgenomic replicon in Huh7 cells. nih.gov These studies highlight the replicon system's utility in functionally characterizing specific residues of the NS4A protein.

Site-Directed Mutagenesis and Alanine (B10760859) Scanning of NS4A (21-34) Residues

Site-directed mutagenesis is a technique used to introduce specific, targeted changes to the DNA sequence, resulting in corresponding changes in the expressed protein. This method has been widely applied to the NS4A (21-34) region to identify critical residues for its function as a cofactor for the NS3 protease. torvergata.itnih.gov For example, a series of substitution mutations were introduced into the NS4A region spanning amino acids 21 to 34 to examine the correlation between internal NS3 cleavage and polyprotein processing. nih.gov

Alanine scanning is a specific form of site-directed mutagenesis where individual amino acid residues are systematically replaced with alanine. This approach helps to identify residues that are critical for a protein's function, as alanine is chemically inert and smaller than most other amino acids, minimizing major structural disruptions while removing the original side chain's functionality. nih.gov Alanine scanning mutagenesis of the NS4A (21-34) region has been particularly informative. Studies have revealed that the odd-numbered hydrophobic residues are crucial for the activation of the NS3 protease. kaust.edu.sa

ResidueFunctional Importance for NS3 ActivationReference
Val-23Crucial kaust.edu.sa
Ile-25Crucial kaust.edu.sa
Gly-27Crucial kaust.edu.sa
Ile-29Crucial kaust.edu.sa
Leu-31Crucial kaust.edu.sa

This table summarizes findings from alanine scanning studies on the NS4A (21-34) region.

These mutagenesis studies have been instrumental in defining the NS4A (21-34) peptide as the central hydrophobic cofactor domain essential for NS3 protease activity. oup.com

Overexpression and Knockdown/Knockout Experiments in Cell Culture Models (e.g., Huh7, HeLa)

Overexpression studies involve introducing a gene into cells to produce large amounts of a specific protein. In the context of HCV, plasmids expressing NS4A, often in conjunction with NS3, are transfected into cell lines like Huh7 (a human hepatoma cell line) to study the protein's functions. researchgate.netbrieflands.com For example, researchers have transfected Huh7 cells with recombinant vectors containing NS3-NS4A and NS4A alone to investigate their roles in regulating apoptosis-related proteins. researchgate.net These experiments showed that overexpression of NS3-NS4A and NS4A led to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bad. researchgate.net Similarly, co-transfection of plasmids expressing the NS3 protease and the NS4A cofactor into Huh7 cells has been used to study NS4A's role in NS3 internal cleavage. nih.gov

While direct knockdown or knockout of a viral protein like NS4A during an active infection study is uncommon, related techniques are employed. For instance, CRISPR/Cas9 has been used to create knockout Huh7 cell lines for host factors like RIG-I to investigate the effects of specific NS4A mutations. nih.gov In one study, an NS4A Y16F mutation reduced HCV replication in standard Huh7 cells but not in Huh7.5 cells, which lack functional RIG-I signaling, or in RIG-I knockout Huh7 cells. nih.gov Another approach involves using short hairpin RNA (shRNA) to achieve stable knockdown of host proteins that may interact with or be essential for viral processes involving NS4A. For example, to study the role of the host lipid kinase PI4KIIIα in HCV replication, Huh7.5-based cell lines with a stable knockdown of this kinase were generated. nih.gov

Proteomic Approaches for Interacting Partner Identification

Proteomic techniques are crucial for identifying the host and viral proteins that physically interact with the NS4A (21-34) peptide, providing insight into its broader biological functions and mechanism of action.

GST Pull-Down Assays

The Glutathione S-transferase (GST) pull-down assay is an in-vitro method used to detect and confirm protein-protein interactions. youtube.comyoutube.com The principle involves using a "bait" protein, which is engineered as a fusion protein with GST. This GST-tagged bait is immobilized on beads coated with glutathione, the ligand for GST. youtube.com A cell lysate containing potential "prey" proteins is then incubated with these beads. If a prey protein interacts with the bait, it will be "pulled down" and remain bound to the beads after washing. The interacting proteins can then be eluted and identified. youtube.com

This technique has been successfully used to identify cellular partners of HCV NS4A. In one key study, recombinant GST-NS4A protein was used as bait to screen for interacting proteins from a Huh7.5 cell extract. nih.gov This approach confirmed known interactions between NS4A and other HCV non-structural proteins and identified novel host cell interacting partners. nih.govnih.gov

Bait ProteinPrey Protein SourceIdentified Interacting ProteinsReference
GST-NS4AHuh7.5 cellular extractCreatine Kinase B (KCRB), Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), 1-phosphatidylinositol 3-phosphate 5-kinase (PI3P-5 K) nih.gov
GST-NS2, GST-NS4B, GST-NS5AIn vitro translated NS proteinsNS4A interacts with NS2, NS4B, and NS5A nih.gov

This table presents examples of GST pull-down assays used to study HCV NS4A interactions.

Mass Spectrometry (MALDI-TOF-based Peptide Analysis)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a specific type of MS well-suited for the analysis of proteins and peptides. nih.gov In this method, the sample (e.g., proteins eluted from a pull-down assay) is mixed with a matrix material and applied to a target plate. A pulsed laser irradiates the sample, causing the desorption and ionization of the analyte molecules, which then travel through a time-of-flight tube. Their mass is determined based on the time it takes them to reach the detector. nih.gov

Following GST pull-down assays, MALDI-TOF MS is frequently used to identify the unknown prey proteins that have interacted with the bait. The eluted proteins are typically digested into smaller peptides (e.g., with trypsin), and the resulting peptide masses are measured by MALDI-TOF MS. This "peptide mass fingerprint" is then compared against protein sequence databases to identify the protein. nih.gov In the study that used GST-NS4A to pull down partners from Huh7.5 cells, the interacting protein bands were excised from a gel, digested, and analyzed by MALDI-TOF/TOF to identify them as Creatine Kinase B, GAPDH, and PI3P-5 K. nih.gov

Hcv Ns4a Protein 21 34 As a Research Target for Antiviral Strategies

Rationale for Targeting the NS3-NS4A (21-34) Interaction

The interaction between the NS3 protease and the NS4A (21-34) peptide is a prime target for antiviral drug development due to its essential role in the HCV life cycle. The NS3 protein possesses both serine protease and RNA helicase activities, both of which are fundamental for viral replication. uw.edu The serine protease domain is responsible for cleaving the HCV polyprotein at four specific sites to release the mature nonstructural proteins (NS4A, NS4B, NS5A, and NS5B), a process indispensable for the formation of the viral replication complex. nih.govasm.org

The NS4A protein, particularly the 21-34 region, acts as a critical cofactor for the NS3 protease. nih.govnih.gov In the absence of NS4A, the protease activity of NS3 is significantly impaired. nih.gov The binding of the NS4A (21-34) peptide induces a conformational change in the NS3 protease, properly aligning the catalytic triad (B1167595) (His-57, Asp-81, and Ser-139) and stabilizing the enzyme in its active state. nih.gov This activation dramatically enhances the cleavage efficiency at the NS5A/5B junction and is absolutely required for cleavage at the other sites. ubc.canih.gov Given that this protein-protein interaction is vital for viral maturation and replication, its disruption presents a compelling strategy for inhibiting HCV. Furthermore, the NS3/4A protease complex is also involved in the evasion of the host's innate immune response by cleaving key signaling molecules, providing another reason to target this complex. nih.govasm.org

Exploration of Allosteric Inhibitors Targeting the NS4A Binding Site on NS3

Instead of directly targeting the active site of the NS3 protease, which can lead to the rapid emergence of drug-resistant mutations, researchers have explored the development of allosteric inhibitors. plos.org These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to a loss of activity. A promising allosteric target is the binding site of the NS4A peptide on the NS3 protein.

A novel allosteric pocket has been identified at the interface between the protease and helicase domains of the full-length NS3/4A protein. nih.gov Small molecules that bind to this site can stabilize an auto-inhibited, closed conformation of the enzyme, which prevents the conformational changes necessary for both protease and helicase activities. nih.govnih.gov This approach offers a dual mechanism of action, inhibiting both polyprotein processing and RNA unwinding.

Computational and experimental studies have identified several compounds that act as allosteric inhibitors. For instance, the inhibitor 4VA has been shown through molecular dynamics simulations to bind at the protease-helicase interface, stabilizing an inactive, closed conformation of the NS3/4A complex. nih.govplos.orgplos.org This binding involves interactions with key residues from both the protease and helicase domains. nih.govplos.org Fragment-based screening using X-ray crystallography has also successfully identified small molecules that bind to this allosteric pocket. nih.gov These fragments, though initially showing weak binding, have been optimized through structure-guided design to produce potent inhibitors with affinities improving from the millimolar to the sub-micromolar range. nih.gov

Another strategy has focused on exploiting the plasticity of the NS3 protease by targeting a partially-folded, inactive conformation that exists in the absence of zinc. nih.gov Ligands that bind to and stabilize this inactive state act as allosteric inhibitors, trapping the enzyme and preventing its function. nih.gov These inhibitors have demonstrated efficacy in replicon cell assays and have shown a low susceptibility to resistance mutations that affect active site inhibitors. nih.gov

Allosteric Inhibitor/FragmentTarget SiteMechanism of ActionKey Interacting Residues (in NS3)Binding Affinity/Potency
4VA Protease-Helicase InterfaceStabilizes an inactive, closed conformationHis57, Asp79, Asp81, Asp168, Met485, Cys525, Asp527Predicted ΔGbind: -15.73 kcal/mol
Compound 2 (Fragment)Protease-Helicase InterfaceBinds to allosteric pocketPredominantly van der Waals interactionsIC50 ~ 500 μM
Tryptophan-derived scaffolds Inactive, Zn2+-free conformationStabilizes a partially-folded, inactive stateBinds to a non-native conformationKd in the micromolar range

Strategies for Disrupting NS4A-Mediated Functions in Replication and Assembly

Beyond its role as a protease cofactor, NS4A is critically involved in the assembly of the viral replication complex and the formation of new virus particles. uw.edunih.gov Therefore, strategies aimed at disrupting these NS4A-mediated functions represent a viable antiviral approach.

One key strategy involves the disruption of NS4A dimerization . The transmembrane domain of NS4A has a strong propensity to form homodimers, and this dimerization is essential for both HCV RNA replication and virus particle assembly. nih.gov Mutational analysis has identified specific residues within the transmembrane domain that are critical for this oligomerization. Disrupting this interaction leads to defects in the viral life cycle. nih.govresearchgate.net For example, mutations that destabilize the NS4A dimer have been shown to correlate with impaired RNA replication and/or virus assembly. nih.gov

Another approach is to target the functions of the C-terminal acidic domain of NS4A . This region of the protein is involved in regulating NS5A hyperphosphorylation, a process linked to the control of viral replication. asm.org Alanine-scanning mutagenesis has revealed that mutations in several residues within the C-terminal domain can lead to severe defects in replication and a decrease in the hyperphosphorylation of NS5A. nih.govasm.org Some mutations, such as Y1702A and F1705A (using polyprotein numbering), have been shown to completely abolish the formation of replicon colonies, highlighting the critical nature of this region. asm.org

Furthermore, the NS4A protein interacts with other viral and host proteins to facilitate the formation of the replication complex, which is housed within a specialized membrane structure known as the membranous web. nih.govpnas.org The NS4A acidic domain has been shown to be important for regulating viral assembly and envelopment, potentially by mediating interactions between structural and non-structural proteins. nih.gov Disrupting these specific protein-protein interactions, for instance, the interaction between NS4A and NS4B which is important for genome replication, presents another avenue for antiviral intervention. nih.gov

NS4A MutantDomainEffect on ReplicationEffect on Assembly
Y45A Acidic DomainSevere defect-
F48A Acidic DomainSevere defectAssembly defect
K41A Acidic DomainEfficient replicationSevere defect
L44A Acidic DomainEfficient replicationSevere defect
D49A Acidic DomainEfficient replicationSevere defect
E52A Acidic DomainEfficient replicationSevere defect
Y1702A C-terminal RegionAbolished colony formation-
F1705A C-terminal RegionAbolished colony formation-

Evolutionary and Genetic Diversity of Hcv Ns4a Protein 21 34

Sequence Conservation and Variability across HCV Genotypes and Subtypes

The NS4A protein sequence exhibits a pattern of being highly conserved within a specific HCV genotype but shows greater variability between different genotypes. nih.gov The central domain (residues 21-34) is crucial for its function as a cofactor for the NS3 protease. nih.govscienceopen.com Analysis of this region across various HCV genotypes reveals both conserved residues and positions of significant variability.

For instance, consensus sequence analysis shows that residues such as Val23 and Ile25 are conserved across all HCV genotypes. nih.gov However, other positions show genotype-specific variations. The residue at position 29 is typically Ile, but has been observed as Leu in genotype 2 and Val in genotype 4. nih.gov Similarly, Leu31 can be mutated to Threonine in genotype 6. nih.gov A study comparing NS4A sequences from genotype 1b to other genotypes identified several key substitutions that have become consistent features in those other genotypes, including C22S, V29L/I, and V30I. nih.gov

This mix of conservation and variability highlights the evolutionary pressures on this protein segment. The conserved residues are likely essential for maintaining the structural integrity required for interaction with NS3, while the variable positions may allow for adaptation and immune evasion without compromising essential functions.

Table 1: Sequence Variation in HCV NS4A (21-34) Region Across Select Genotypes

Position 21 22 23 24 25 26 27 28 29 30 31 32 33 34
Genotype 1b (Ref) S S V V I V G R I I L S G R
Genotype 1a S C V V I V G R I V L S G R
Genotype 2 S C V V I V G R L/V I L S G R
Genotype 3a S C V V I V G R I I L G G R
Genotype 4 S S V V I V G R V V L S G R
Genotype 6 S C V V I V G R I I T S G R

This table is a representation based on findings from multiple studies. Bold letters indicate common substitutions compared to the genotype 1b reference sequence. Actual sequences can vary between isolates. nih.govnih.govresearchgate.net

Phylogenetic Analysis of NS4A Sequences

Phylogenetic analysis of the NS4A gene is a valuable tool for tracing the evolutionary history of HCV. Such analyses consistently show that NS4A sequences cluster according to their genotype. nih.govnih.gov Studies of NS4A sequences from Pakistani patients with genotype 3a, for example, revealed that these strains did not show significant divergence from other genotype 3a strains reported globally, reinforcing the conserved nature of the protein within a genotype. nih.gov

Interestingly, some research suggests that NS4A can be used as a marker to trace the evolutionary origin of different HCV genotypes. One study proposed that specific amino acid substitutions observed in genotype 1b have been retained as consistent features in other genotypes. nih.govresearchgate.net For example, substitutions like C22 and V30 are occasional in genotype 1b but consistent in 1a, while C22 is a consistent member in genotypes 2, 3, and 6. nih.gov This has led to the hypothesis that other HCV genotypes may have originally evolved from genotype 1b. nih.govresearchgate.net However, it is also noted that the NS4A gene can exhibit high levels of phylogenetic noise, which can complicate evolutionary analysis. kuleuven.be

Impact of Naturally Occurring Mutations in NS4A (21-34) on Viral Fitness and Replication

Given the central role of the NS4A (21-34) region in NS3 protease activation, naturally occurring mutations within this domain can significantly impact viral fitness and replication. nih.govnih.gov Viral fitness, in this context, refers to the virus's ability to replicate efficiently. nih.gov Mutations that disrupt the hydrophobic interactions between NS4A and NS3 can lead to a significant decline in protease activity, which is essential for processing the HCV polyprotein. nih.govasm.org

Because the HCV genome exists as a dynamic population of variants, or quasispecies, mutations are constantly arising. asm.org Some of these mutations may confer resistance to antiviral drugs but come at a cost to the virus's replicative ability. nih.govmdpi.com However, studies have shown that many naturally occurring dominant resistance mutations, including those potentially affecting NS4A function, are found in treatment-naïve patients with high viral loads. nih.gov This suggests that the virus can sometimes compensate for these changes, maintaining robust replication levels. nih.gov

Specific mutations within the 21-34 domain have been studied. For instance, in genotype 3a isolates, mutations such as H28Y and E32G (relative to a reference strain) have been identified in the central domain. nih.gov These mutations are thought to influence the binding capacity of NS4A with the NS3 protease, thereby potentially altering replication efficiency. nih.gov The balance between immune evasion, drug resistance, and maintaining the essential functions of the NS3-NS4A complex is a key determinant of viral persistence. nih.govasm.org

Table 2: Examples of Naturally Occurring Mutations in HCV NS4A and their Potential Impact

Mutation Genotype Context Location within NS4A Potential Impact on Viral Fitness/Function Reference
H28Y 3a Central Domain (21-34) May alter binding capacity with NS3 protease. nih.gov
E32G 3a Central Domain (21-34) May alter binding capacity with NS3 protease. nih.gov
V23A 1b Central Domain (21-34) Observed as a naturally occurring mutation in treatment-naïve patients. nih.gov
I29L/V 2, 4 Central Domain (21-34) Genotype-specific variation; likely maintains hydrophobic character needed for NS3 interaction. nih.gov

Co-variation of NS4A Sequence with Other Viral Genes

The function of NS4A is intrinsically linked to other viral proteins, most notably the NS3 serine protease. uw.edu The 21-34 region of NS4A forms a crucial part of the interaction interface with the N-terminus of NS3. nih.gov Therefore, it is expected that mutations in one protein would co-evolve with compensatory mutations in the other to maintain the integrity of the NS3-NS4A complex. Research has shown that mutations in the C-terminal region of NS4A that reduce replication fitness can be relieved by second-site suppressor mutations in the NS3 protein. asm.org

This co-variation extends beyond NS3. The NS3-NS4A complex itself is a key regulator of the hyperphosphorylation of another nonstructural protein, NS5A, which is critical for the viral replication cycle. asm.orgnih.gov Furthermore, interactions between NS4A and NS4B are known to control genome replication, while interactions between NS4A and the structural glycoprotein (B1211001) E1 have been implicated in the later stages of the viral lifecycle, specifically assembly and envelopment. uw.edunih.govplos.org

Q & A

Q. What is the functional significance of the HCV NS4A Protein (21-34) domain in viral translation regulation?

The HCV NS4A (21-34) domain interacts with eukaryotic elongation factor 1A (eEF1A) to inhibit both cap-dependent and HCV IRES-mediated translation. This interaction was identified using GST pull-down assays and LC-MS/MS analysis, which revealed eEF1A as the primary binding partner . In vitro translation assays demonstrated that NS4A (21-34) suppresses luciferase activity in a dose-dependent manner, an effect reversed by adding recombinant eEF1A . This suggests NS4A disrupts eEF1A’s role in tRNA recruitment during elongation, potentially aiding viral persistence by dampening host antiviral responses .

Q. How does the HCV NS4A (21-34) domain contribute to NS3 protease activity?

The NS4A (21-34) residues form part of the central region critical for stabilizing the NS3-4A protease complex. Structural studies show that NS4A residues 21–34 interact with the N-terminal 22 amino acids of NS3, enhancing protease catalytic efficiency . Mutagenesis of this region reduces NS3 helicase and protease activity, as shown in enzymatic assays using purified NS3-4A complexes . This interaction is essential for processing the HCV polyprotein and viral replication .

Q. What experimental models are used to study NS4A (21-34) interactions with host factors?

Key methods include:

  • GST affinity purification : To identify interacting partners like eEF1A .
  • Co-immunoprecipitation (Co-IP) : Validates NS4A-E1 glycoprotein interactions in overexpression systems .
  • In vitro translation systems : Employing rabbit reticulocyte lysates (RRL) to assess translation inhibition .
  • Mutagenesis : Site-directed mutations (e.g., Y45F in NS4A) disrupt specific interactions, analyzed via density gradient centrifugation to assess virion RNA incorporation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NS4A’s dual roles in promoting viral replication and inhibiting host cell growth?

NS4A (21-34) exhibits context-dependent functions. While it enhances NS3 protease activity for viral replication , it also localizes to mitochondria, inducing loss of mitochondrial membrane potential (ΔΨm) and blocking Core protein-induced cell growth . To reconcile these, studies use tetracycline-inducible systems in HepG2 cells to temporally control NS4A expression, revealing that NS4A’s mitochondrial targeting occurs independently of its role in viral replication . Compensatory mutations (e.g., in NS3) can rescue assembly defects caused by NS4A mutations, suggesting modular functional domains .

Q. What advanced structural methods elucidate the NS4A (21-34)-NS3 interaction mechanism?

  • X-ray crystallography : Resolved the zinc-binding site in NS3’s protease domain, showing NS4A binding induces conformational changes critical for substrate recognition .
  • NMR spectroscopy : Mapped dynamic interactions between NS4A (21-34) and NS3’s N-terminal residues, identifying a slow conformational exchange process that stabilizes the protease active site .
  • Molecular dynamics simulations : Used to predict how NS4A mutations (e.g., Gly→Arg substitutions) alter NS3-4A complex stability .

Q. What methodologies identify NS4A (21-34) residues critical for HCV envelopment and RNA packaging?

  • Alanine scanning mutagenesis : Targeted NS4A’s acidic domain (including residues 21-34) to identify Y45 as essential for E1 glycoprotein interaction .
  • Subcellular fractionation : Demonstrated that NS4A Y45F mutants secrete Core protein oligomers lacking RNA, analyzed via iodixanol density gradients .
  • Electron microscopy (EM) : Visualized immature Core particles in NS4A mutant supernatants, confirming defective envelopment .
  • RNA-protein crosslinking : Validated that wild-type NS4A facilitates RNA-Core binding, absent in Y45F mutants .

Methodological Considerations

  • Handling contradictions : Use compensatory mutagenesis (e.g., introducing NS3 mutations to rescue NS4A assembly defects) to distinguish assembly-specific roles from replication functions .
  • Data validation : Combine biochemical assays (e.g., protease activity assays) with virological readouts (e.g., focus-forming assays for infectious titers) to ensure observed effects are biologically relevant .
  • Structural analysis : Prioritize cryo-EM for resolving NS4A-containing complexes in near-native states, as crystallography may miss flexible regions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.